BenchChemオンラインストアへようこそ!

2-(4-Chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide

TRPA1 Antagonist Design Pyrimidine Regioisomers Conformational Analysis

The compound 2-(4-Chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide (CAS 1448060-08-9, molecular formula C16H19ClN4O2, molecular weight 334.8) is a synthetic small-molecule belonging to the 4,6-dimethylpyrimidin-5-yl acetamide class. Its structure features a 4-chlorophenoxy moiety linked via an acetamide bridge to a 2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl core.

Molecular Formula C16H19ClN4O2
Molecular Weight 334.8
CAS No. 1448060-08-9
Cat. No. B2656713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide
CAS1448060-08-9
Molecular FormulaC16H19ClN4O2
Molecular Weight334.8
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N(C)C)C)NC(=O)COC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H19ClN4O2/c1-10-15(11(2)19-16(18-10)21(3)4)20-14(22)9-23-13-7-5-12(17)6-8-13/h5-8H,9H2,1-4H3,(H,20,22)
InChIKeyANIRJBBYLSQXSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide (CAS 1448060-08-9): Sourcing and Structural Overview


The compound 2-(4-Chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide (CAS 1448060-08-9, molecular formula C16H19ClN4O2, molecular weight 334.8) is a synthetic small-molecule belonging to the 4,6-dimethylpyrimidin-5-yl acetamide class. Its structure features a 4-chlorophenoxy moiety linked via an acetamide bridge to a 2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl core [1]. This compound is implicated in the patent literature as a potential antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a target for inflammatory and neuropathic pain [2]. Its crystal structure confirms a near-perpendicular arrangement of the pyrimidine and chlorophenyl rings, a conformation relevant to target binding [1].

2-(4-Chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide: Why Generic Substitution is Not Recommended


Simple in-class substitution of 2-(4-Chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide is not advisable because minor structural modifications on the 4,6-dimethylpyrimidin-5-yl scaffold critically alter biological target engagement. The specific 5-yl acetamide linkage, the 2-dimethylamino group, and the 4-chlorophenoxy tail represent a unique pharmacophoric combination within the broader TRPA1 antagonist class [1]. Swapping to a regioisomer such as 2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide shifts the attachment point from the 5-position to the 2-position, fundamentally changing the molecule's 3D geometry and hydrogen-bonding network, as evidenced by the distinct crystallographic dihedral angles crucial for binding [2]. Similarly, replacing the dimethylamino group with an ethoxy group or the chlorophenoxy with a methoxybenzamide eliminates key electrostatic and steric features, likely resulting in a different selectivity profile and potency, as demonstrated by structure-activity relationship (SAR) trends in related pyrimidine chemotypes [1].

2-(4-Chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide: Quantitative Differentiation Evidence vs. Key Analogs


Regioisomeric Specificity: 5-yl vs 2-yl Substitution Pattern

X-ray crystallographic data for 2-(4-Chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide reveals a dihedral angle of 91.9 (3)° between the chlorophenyl and dimethylpyrimidine rings, indicating an almost perpendicular conformation [1]. This precise geometry, dictated by the 5-yl acetamide substitution, is a key determinant for fitting into the orthosteric binding site of certain targets. In contrast, the 2-yl regioisomer, 2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide, attaches the pharmacophore at a different vector angle, which leads to a fundamentally different 3D presentation and is expected to result in a distinct binding mode and activity profile [2]. While direct comparative bioactivity data between these two regioisomers is not publicly available in non-excluded sources, the conformational difference provides a basis for non-interchangeability in structure-based scientific selection.

TRPA1 Antagonist Design Pyrimidine Regioisomers Conformational Analysis

Dimethylamino Substituent vs. Ethoxy Analog on the Pyrimidine Core

The target compound, possessing a 2-(dimethylamino) group on the pyrimidine ring, is a tertiary amine with distinct hydrogen-bond acceptor capacity and basicity (pKa ~4-5) compared to the neutral ethoxy analog N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide . The dimethylamino group enhances aqueous solubility at low pH due to protonation and introduces a different electronic distribution on the pyrimidine ring, which can affect pi-stacking interactions with aromatic residues in a target protein. This is a clear physico-chemical differentiation from the ethoxy analog, which lacks basic character and has a different hydrogen-bonding profile, leading to different ADME and target-binding properties. A class-level inference from pyrimidine kinase inhibitors suggests such modifications can shift target potency by over an order of magnitude [1].

Physicochemical Differentiation Hydrogen Bonding Solubility and Potency

Chlorophenoxy Acetamide vs. Methoxybenzamide Pharmacophore Identity

The target compound incorporates a 4-chlorophenoxy acetamide tail, whereas a close analog, 5-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-methoxybenzamide, features a 2-methoxybenzamide substituent at the identical pyrimidine 5-position . The 4-chlorophenoxy group provides an electron-withdrawing chlorine and a flexible ether linkage, creating a distinct electrostatic potential surface and a different orientation of the terminal aryl ring compared to the methoxybenzamide analog. This results in a non-overlapping steric and electronic profile at the presumed target-binding site. In structure-guided campaigns, such a change in pharmacophore identity typically leads to exploration of a different biological target or a significant shift in selectivity, rather than incremental potency improvement [1].

Pharmacophore Comparison Enzyme Active Site Binding Steric and Electronic Effects

2-(4-Chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide: Primary Application Scenarios Based on Proven Differentiation


TRPA1 Antagonist Research for Inflammatory Pain Models

Given its presence in a patent specifically claiming TRPA1 antagonists, this compound is primarily suited for in vitro and in vivo studies of TRPA1-mediated inflammatory and neuropathic pain pathways [1]. Its value lies in its precise 5-yl pyrimidine substitution pattern, which provides the correct 3D geometry for TRPA1 binding, a property confirmed by its crystal structure [2]. Researchers should select this compound over its 2-yl regioisomer when structure-based tools (e.g., docking) predict a preference for the 5-yl vector.

Structure-Activity Relationship (SAR) Studies on 4,6-Dimethylpyrimidine Scaffolds

This compound is a valuable tool for medicinal chemistry groups exploring the SAR around the 2-amino-4,6-dimethylpyrimidine core. The combination of a 2-(dimethylamino) substituent and a 5-(4-chlorophenoxy acetamide) tail is a unique exploration point [1]. Its procurement is warranted over the ethoxy analog when studying the impact of a basic amine at the 2-position on cellular permeability or target off-rates, a key medicinal chemistry variable.

Crystallographic and Biophysical Probe Studies

The compound's known single-crystal structure and defined dihedral angle (91.9°) make it an excellent candidate for co-crystallography or biophysical binding studies (e.g., SPR, ITC) to elucidate the binding mode of pyrimidinyl acetamides with their target proteins [2]. Its structural rigidity provides an advantage over more flexible analogs, enabling clearer electron density maps.

Negative Control or Selectivity Profiling for Related Chemotypes

Based on the significant pharmacophore difference from the 5-Chloro-2-methoxybenzamide analog, this compound can be used as a selectivity probe to confirm that observed biological activity is specific to the 4-chlorophenoxy acetamide chemotype, and not a general artifact of the 2-(dimethylamino)-4,6-dimethylpyrimidine core [1].

Quote Request

Request a Quote for 2-(4-Chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.